molecular formula C20H17ClN2O2S B2887610 7-(3-chlorophenyl)-10-phenyl-4-thia-6,10-diazatricyclo[6.3.0.02,6]undecane-9,11-dione CAS No. 321521-97-5

7-(3-chlorophenyl)-10-phenyl-4-thia-6,10-diazatricyclo[6.3.0.02,6]undecane-9,11-dione

Cat. No.: B2887610
CAS No.: 321521-97-5
M. Wt: 384.88
InChI Key: KRCZASBHGOCUQV-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic system featuring a fused thia-diazatricyclo core substituted with 3-chlorophenyl and phenyl groups. Its structural complexity arises from the bicyclo[6.3.0] framework, which incorporates sulfur (thia) and two nitrogen atoms (diaza) in a strained ring system. Structural characterization of such molecules often relies on X-ray crystallography, with software like SHELX playing a critical role in refinement and analysis .

Properties

IUPAC Name

7-(3-chlorophenyl)-10-phenyl-4-thia-6,10-diazatricyclo[6.3.0.02,6]undecane-9,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c21-13-6-4-5-12(9-13)18-17-16(15-10-26-11-22(15)18)19(24)23(20(17)25)14-7-2-1-3-8-14/h1-9,15-18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCZASBHGOCUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C(N2CS1)C4=CC(=CC=C4)Cl)C(=O)N(C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3’,4’:3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a chlorophenyl derivative with a thiazole precursor, followed by cyclization and further functionalization steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3’,4’:3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chlorophenyl position .

Scientific Research Applications

5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3’,4’:3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3’,4’:3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chlorinated Aromatic Substituents

A key structural feature of this compound is the 3-chlorophenyl group, which is also present in ND-7 (7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid). While ND-7 is a fluoroquinolone derivative with a piperazine-acetyl linker, both compounds share the 3-chlorophenyl motif, which may enhance binding to hydrophobic pockets in biological targets.

Thia-Diazatricyclo Systems vs. Piperazine-Based Analogues

Thia-diazatricyclo systems are distinct from piperazine-containing compounds (e.g., ND-7) in their conformational rigidity. Piperazines are flexible and often act as linkers, whereas the fused tricyclic framework restricts rotational freedom, which could improve target selectivity but reduce metabolic stability. For example, the sulfur atom in the thia-diazatricyclo core may participate in hydrogen bonding or π-interactions, unlike the purely aliphatic piperazine in ND-7 .

Biological Activity

The compound 7-(3-chlorophenyl)-10-phenyl-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione (CAS: 321521-97-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies that highlight its efficacy against various biological targets.

  • Molecular Formula : C20H17ClN2O2S
  • Molar Mass : 384.88 g/mol
  • Structure : The compound features a unique tricyclic structure that includes sulfur and nitrogen atoms, contributing to its biological activity.

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. The following are key findings from various research efforts:

  • Inhibition of Carbonic Anhydrases : The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are associated with tumor progression. IC50 values for these isoforms were found to be in the low nanomolar range, indicating potent inhibitory activity .
  • Cell Viability Studies : In vitro tests on human cancer cell lines such as HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma) demonstrated that the compound significantly reduced cell viability under both normoxic and hypoxic conditions .
  • Mechanism of Action : The mechanism behind the anticancer activity appears to involve the alteration of the tumor microenvironment's pH, which can affect tumor growth and metastasis .

Table of Biological Activity Data

Biological TargetIC50 Value (nM)Cell Line TestedEffect Observed
Carbonic Anhydrase IX36.4HT-29Significant inhibition
Carbonic Anhydrase XII40.6 - 140.8MDA-MB-231Moderate inhibition
Tumor Cell ViabilityVariesMG-63Reduced viability

Case Study 1: Inhibition of Tumor Growth

In a controlled study, researchers administered varying doses of the compound to mice implanted with human tumor cells. Results showed a marked reduction in tumor size compared to control groups treated with saline. Histological analysis revealed decreased proliferation markers in treated tumors, suggesting effective inhibition of tumor growth mechanisms .

Case Study 2: Molecular Docking Studies

Molecular docking simulations were performed to predict the binding affinity of the compound to CA IX and CA XII active sites. The results indicated strong interactions through hydrogen bonds and hydrophobic contacts, supporting the observed experimental data on enzyme inhibition .

Table of Docking Results

CompoundTarget EnzymeBinding Energy (kcal/mol)Interaction Type
7-(3-chlorophenyl)...CA IX-9.5Hydrogen bonds, Hydrophobic
7-(3-chlorophenyl)...CA XII-8.7Ionic interactions

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